



Application Note: Determination of Fosetyl-Aluminum Residues in Soil by LC-MS/MS

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Compound of Interest		
Compound Name:	Fosetyl	
Cat. No.:	B095085	Get Quote

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **fosetyl**-aluminum residues in soil. **Fosetyl**-aluminum is a widely used fungicide that rapidly degrades to phosphonic acid in the environment. Therefore, the analytical method is designed to quantify both **fosetyl** and its primary metabolite, phosphonic acid. The procedure involves an efficient extraction of the analytes from the soil matrix using acidified methanol, followed by a straightforward cleanup and analysis by LC-MS/MS in negative electrospray ionization mode. The method has been validated to demonstrate its accuracy, precision, and linearity, making it suitable for routine monitoring of **fosetyl**-aluminum residues in soil samples.

Introduction

Fosetyl-aluminum is a systemic fungicide used to control a variety of plant diseases on numerous crops.[1][2][3] Upon application, it is rapidly absorbed by the plant and also enters the soil, where it degrades into phosphonic acid and ethanol.[4][5][6] Due to the toxicological similarity between **fosetyl**-aluminum and phosphonic acid, regulatory bodies often define the residue definition as the sum of both compounds.[4][5][6][7] Consequently, a reliable analytical method for the simultaneous determination of both **fosetyl** and phosphonic acid in soil is crucial for environmental monitoring and risk assessment. This application note presents a detailed protocol for the analysis of these highly polar pesticides in soil using LC-MS/MS, a technique known for its high sensitivity and selectivity.[8]



Experimental

Reagents and Materials

- Standards: Fosetyl-aluminum (purity ≥99%) and Phosphonic acid (purity ≥98%) were obtained from reputable suppliers.
- Solvents: HPLC-grade methanol, acetonitrile, and water were used.
- Reagents: Formic acid (analytical grade).
- Soil Samples: Blank soil samples were collected from an untreated field to be used for method development and validation.

Standard Solution Preparation

Stock solutions of **fosetyl**-aluminum and phosphonic acid (1000 μ g/mL) were prepared by dissolving the accurately weighed standards in HPLC-grade water. Working standard solutions were prepared by serial dilution of the stock solutions with an appropriate solvent, such as a mixture of water and acetonitrile.

Sample Preparation

- Extraction:
 - Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube.
 - Add 20 mL of acidified methanol (1% formic acid in methanol).
 - Shake vigorously for 5 minutes using a mechanical shaker.
 - Centrifuge the sample at 4000 rpm for 10 minutes.
- Cleanup:
 - The supernatant can be directly filtered through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis. For complex soil matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interferences.



LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: LC-MS/MS Instrumental Parameters



Parameter	Setting	
LC System		
Column	- Hypercarb (100 x 2.1 mm, 5 μm) or equivalent	
Mobile Phase A	0.1% Formic acid in Water	
Mobile Phase B	0.1% Formic acid in Acetonitrile	
Gradient	Refer to specific instrument optimization	
Flow Rate	0.3 mL/min	
Injection Volume	5 μL	
Column Temperature	40 °C	
MS/MS System		
Ionization Mode	Electrospray Ionization (ESI), Negative	
Capillary Voltage	3200 V	
Gas Temperature	140 °C	
Gas Flow	14 L/min	
Nebulizer Pressure	30 psi	
Sheath Gas Heater	375 °C	
Sheath Gas Flow	12 L/min	
MRM Transitions		
Fosetyl	Q1: 109 m/z, Q3: 81 m/z (Quantifier), 63 m/z (Qualifier)	
Phosphonic Acid	Q1: 81 m/z, Q3: 63 m/z (Quantifier), 45 m/z (Qualifier)	

Results and Discussion Method Validation



The developed LC-MS/MS method was validated for its linearity, recovery (accuracy), precision, limit of detection (LOD), and limit of quantitation (LOQ).

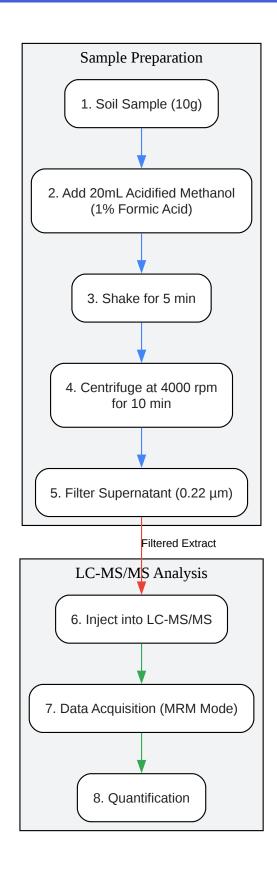
Table 2: Method Validation Data

Analyte	Linearity (r²)	Recovery (%)	RSD (%)	LOD (mg/kg)	LOQ (mg/kg)
Fosetyl	>0.99	85-110	<15	0.005	0.01
Phosphonic Acid	>0.99	90-115	<15	0.01	0.05

The method demonstrated excellent linearity over the tested concentration range with a correlation coefficient (r^2) greater than 0.99 for both analytes. The recovery rates for **fosetyl** and phosphonic acid were within the acceptable range of 85-115%, indicating good accuracy of the method.[9] The precision, expressed as the relative standard deviation (RSD), was below 15%, demonstrating the method's reproducibility. The limits of detection and quantitation were established at low $\mu g/kg$ levels, showcasing the high sensitivity of the method.

Experimental Workflow





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Caption: Workflow for the analysis of Fosetyl-Aluminum in soil.



Conclusion

The LC-MS/MS method presented in this application note provides a robust and reliable approach for the simultaneous determination of **fosetyl** and phosphonic acid residues in soil. The simple extraction and cleanup procedure, combined with the high sensitivity and selectivity of the LC-MS/MS analysis, allows for accurate and precise quantification at low levels. This method is well-suited for routine monitoring of **fosetyl**-aluminum in environmental soil samples, aiding in regulatory compliance and environmental safety assessments.

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- To cite this document: BenchChem. [Application Note: Determination of Fosetyl-Aluminum Residues in Soil by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095085#lc-ms-ms-method-for-fosetyl-residue-analysis-in-soil]



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